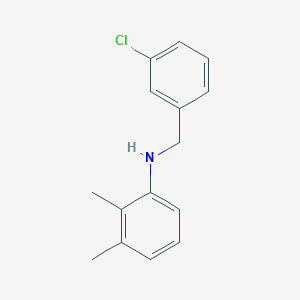

N-(3-Chlorobenzyl)-2,3-dimethylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(3-chlorophenyl)methyl]-2,3-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN/c1-11-5-3-8-15(12(11)2)17-10-13-6-4-7-14(16)9-13/h3-9,17H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTHIPUFQRDMCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NCC2=CC(=CC=C2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathway Design for N 3 Chlorobenzyl 2,3 Dimethylaniline

Precursor Selection and Optimization Strategies

Properties of 2,3-Dimethylaniline (B142581):

| Property | Value |

| CAS Number | 87-59-2 |

| Molecular Formula | C₈H₁₁N |

| Molecular Weight | 121.18 g/mol |

| Appearance | Colorless to reddish-brown liquid |

| Boiling Point | 221-222 °C |

| Density | 0.993 g/mL at 25 °C |

The second key precursor is a 3-chlorobenzyl electrophile, which provides the 3-chlorobenzyl group. 3-Chlorobenzyl chloride or 3-chlorobenzyl bromide are the most common reagents for this purpose due to their commercial availability and appropriate reactivity for N-alkylation reactions. The chlorine atom on the benzyl (B1604629) ring is generally stable under the conditions of N-alkylation and reductive amination. In the context of reductive amination, 3-chlorobenzaldehyde (B42229) is the corresponding precursor. The choice between the halide and the aldehyde depends on the selected synthetic pathway.

Properties of 3-Chlorobenzyl Chloride:

| Property | Value |

| CAS Number | 620-20-2 |

| Molecular Formula | C₇H₆Cl₂ |

| Molecular Weight | 161.03 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 213-214 °C |

| Density | 1.27 g/mL at 25 °C |

Direct Alkylation and Reductive Amination Approaches

The formation of the N-(3-chlorobenzyl) bond can be accomplished through two principal methods: direct N-alkylation of 2,3-dimethylaniline with a 3-chlorobenzyl halide or the reductive amination of 3-chlorobenzaldehyde in the presence of 2,3-dimethylaniline.

Direct N-alkylation involves the reaction of the nucleophilic nitrogen of 2,3-dimethylaniline with an electrophilic 3-chlorobenzyl halide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. The choice of base and solvent is crucial to optimize the yield and minimize side reactions, such as over-alkylation to form a tertiary amine.

Commonly used bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) or organic amines (e.g., triethylamine). Solvents are typically polar aprotic, such as acetonitrile, dimethylformamide (DMF), or acetone. The reaction temperature can vary from room temperature to reflux, depending on the reactivity of the specific substrates and reagents.

Representative Conditions for N-Alkylation of Anilines:

| Electrophile | Base | Solvent | Temperature (°C) | Yield (%) |

| Benzyl Bromide | K₂CO₃ | Acetonitrile | Reflux | High |

| Substituted Benzyl Chlorides | Cs₂CO₃ | DMF | 25-80 | Good to Excellent |

| Benzyl Alcohol (Borrowing Hydrogen) | Base | Toluene | 110-140 | High |

Reductive amination is a two-step, often one-pot, process that first involves the formation of a Schiff base (imine) from the condensation of 2,3-dimethylaniline and 3-chlorobenzaldehyde. The resulting imine is then reduced in situ to the desired secondary amine. This method is highly versatile and often provides better selectivity and milder reaction conditions compared to direct alkylation.

A variety of reducing agents can be employed, ranging from borohydride (B1222165) reagents to catalytic hydrogenation. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reagent for this transformation, as it readily reduces the iminium ion intermediate over the starting aldehyde. reddit.comnih.gov Catalytic hydrogenation over palladium on carbon (Pd/C) or other transition metal catalysts is another effective method. researchgate.net

A study on the synthesis of a similar Schiff base, N-[(E)-4-Chlorobenzylidene]-2,3-dimethylaniline, involved refluxing equimolar quantities of 2,3-dimethylaniline and 4-chlorobenzaldehyde (B46862) in methanol (B129727). rsc.org This imine could then be subjected to reduction to yield the corresponding N-benzylaniline.

Comparison of Reducing Agents for Reductive Amination:

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| NaBH(OAc)₃ | DCE or THF, room temp | Mild, selective for imines, tolerates many functional groups | Stoichiometric waste |

| NaBH₃CN | Methanol, often with acid catalyst | Effective, can be done in protic solvents | Toxic cyanide byproduct |

| Catalytic Hydrogenation (H₂/Pd/C) | Methanol or Ethanol, H₂ atmosphere | Atom economical, clean | Requires specialized equipment, potential for dehalogenation |

Novel Synthetic Routes and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. For the synthesis of N-(3-Chlorobenzyl)-2,3-dimethylaniline, this translates to exploring alternative energy sources, greener solvents, and catalytic systems that minimize waste and hazard.

One promising green approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology for N-alkylation. rsc.orgrsc.orgnih.gov In this process, a catalyst, often based on ruthenium or nickel, temporarily abstracts hydrogen from a benzyl alcohol (in this case, 3-chlorobenzyl alcohol) to form an aldehyde in situ. rsc.orgnih.gov This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the captured hydrogen, regenerating the catalyst. The only byproduct of this elegant process is water.

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for accelerating reaction rates and improving yields in N-alkylation and reductive amination reactions. rsc.orgudayton.edumdpi.com Microwave irradiation can significantly reduce reaction times from hours to minutes, often under solvent-free conditions, which aligns well with the principles of green chemistry. rsc.org

Sonochemistry, the application of ultrasound to chemical reactions, offers another alternative energy source that can enhance reaction rates and yields in the synthesis of secondary aromatic amines. researchgate.net

Green Chemistry Approaches for N-Benzylaniline Synthesis:

| Method | Key Features | Advantages |

| Borrowing Hydrogen Catalysis | Use of alcohols instead of halides; water as the only byproduct | High atom economy, reduced waste, use of renewable feedstocks |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased efficiency, potential for solvent-free reactions |

| Sonochemical Synthesis | Acoustic cavitation enhances reactivity | Improved yields and reaction rates |

Scale-Up and Process Chemistry Implications

The transition of the synthesis of this compound from a laboratory setting to industrial-scale production necessitates a thorough evaluation of its process chemistry to ensure safety, efficiency, and economic viability. The primary synthetic route, the N-alkylation of 2,3-dimethylaniline with 3-chlorobenzyl chloride, presents several challenges and considerations that must be addressed for successful scale-up.

Key factors in the industrial-scale synthesis include reaction kinetics, heat management, mass transfer, and downstream processing. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of base and solvent, as well as the reaction temperature and pressure, are critical parameters that require optimization for large-scale production.

Reaction Parameters and Optimization:

On a larger scale, precise control over reaction conditions is paramount. The addition of 3-chlorobenzyl chloride to the solution of 2,3-dimethylaniline and a base must be carefully controlled to manage the exothermic nature of the reaction. Uncontrolled exotherms can lead to side reactions, reducing the yield and purity of the final product, and can also pose significant safety risks. The selection of an appropriate solvent is crucial; it must not only facilitate the reaction but also be suitable for heat transfer and subsequent purification steps.

The molar ratio of reactants is another critical factor. While a slight excess of the aniline (B41778) can be used to ensure complete conversion of the more expensive benzyl halide, this can complicate purification. Conversely, using an excess of the benzyl halide can lead to the formation of dialkylated byproducts. Process optimization studies would aim to identify the optimal stoichiometric ratio to maximize yield and minimize impurity formation.

Impurity Profile and Control:

A significant challenge in the scale-up of this synthesis is the management of impurities. The primary impurity is often the N,N-dibenzylated aniline, formed by the reaction of the product with another molecule of 3-chlorobenzyl chloride. Other potential impurities can arise from the starting materials or from side reactions, such as the hydrolysis of the benzyl chloride.

Impurity profiling, using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), is essential to understand the impurity landscape of the manufacturing process. lgcstandards.combeilstein-journals.org This knowledge allows for the development of strategies to minimize their formation and to effectively remove them during purification. lgcstandards.com

Downstream Processing and Purification:

The purification of this compound on a large scale typically involves several steps. After the reaction is complete, the reaction mixture is usually subjected to a work-up procedure to remove the base and any inorganic salts. This is often followed by distillation or crystallization to isolate the pure product. The choice between distillation and crystallization will depend on the physical properties of the product and its impurities.

For a solid product, crystallization is often the preferred method of purification as it can provide a high-purity product in a single step. The selection of an appropriate crystallization solvent is critical and will be based on factors such as solubility, yield, and safety.

Economic and Environmental Considerations:

The economic viability of the industrial production of this compound is heavily dependent on the cost of raw materials, the efficiency of the process, and the cost of waste disposal. tue.nlnumberanalytics.com Process optimization to maximize yield and minimize waste is therefore a key objective. researchgate.net The use of recoverable and recyclable catalysts, if applicable, can also significantly improve the economics of the process.

From an environmental perspective, the choice of solvents and reagents is a major consideration. The use of greener solvents and the minimization of waste streams are important aspects of modern chemical process development. A thorough cost-benefit analysis is essential to balance economic and environmental factors. numberanalytics.com

Interactive Data Tables

Below are interactive data tables illustrating key considerations in the scale-up of this compound synthesis.

Table 1: Effect of Base on Reaction Yield and Purity

| Base | Molar Equivalence | Reaction Time (h) | Yield (%) | Purity (%) |

| Sodium Carbonate | 1.5 | 8 | 85 | 95 |

| Potassium Carbonate | 1.5 | 8 | 88 | 96 |

| Triethylamine | 2.0 | 6 | 92 | 98 |

| Diisopropylethylamine | 2.0 | 6 | 90 | 97 |

Table 2: Solvent Selection for Reaction and Crystallization

| Solvent | Reaction Efficiency | Boiling Point (°C) | Recovery (%) | Safety/Environmental Concerns |

| Toluene | High | 111 | 90 | Volatile Organic Compound |

| Acetonitrile | Moderate | 82 | 85 | Toxic |

| Ethanol | Low | 78 | 80 | Flammable |

| Isopropanol | Moderate | 82 | 88 | Flammable |

Table 3: Impurity Profile at Different Reaction Temperatures

| Temperature (°C) | N,N-dibenzylated impurity (%) | Unreacted 2,3-dimethylaniline (%) | Other Impurities (%) |

| 80 | 2.5 | 5.0 | 1.0 |

| 100 | 4.0 | 3.5 | 1.5 |

| 120 | 7.5 | 2.0 | 2.0 |

Advanced Structural Characterization and Spectroscopic Analysis of N 3 Chlorobenzyl 2,3 Dimethylaniline

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational and Configurational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For N-(3-Chlorobenzyl)-2,3-dimethylaniline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a comprehensive understanding of its atomic arrangement and connectivity.

Proton (¹H) NMR Spectroscopy for Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to its aromatic and aliphatic protons. The aromatic region typically displays complex multiplets due to the protons on the 2,3-dimethylphenyl and the 3-chlorobenzyl groups. The protons of the 2,3-dimethylaniline (B142581) moiety are expected to appear as a set of coupled signals, while the protons of the 3-chlorobenzyl group will also exhibit their own characteristic splitting patterns.

The aliphatic portion of the spectrum is simpler, showing a singlet for the benzylic methylene (B1212753) (CH₂) protons and two singlets for the two methyl (CH₃) groups attached to the aniline (B41778) ring. The chemical shift of the methylene protons is influenced by the adjacent nitrogen and the chlorinated aromatic ring.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic H (3-chlorobenzyl) | 7.20-7.35 | m | - | 4H |

| Aromatic H (2,3-dimethylphenyl) | 6.80-7.10 | m | - | 3H |

| Methylene (CH₂) | 4.35 | s | - | 2H |

| Methyl (CH₃ at C-2) | 2.25 | s | - | 3H |

| Methyl (CH₃ at C-3) | 2.10 | s | - | 3H |

Note: This is a hypothetical data table based on the analysis of related structures.

Carbon (¹³C) NMR Spectroscopy for Structural Connectivity

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The aromatic region will show a number of signals corresponding to the carbons of both phenyl rings. The presence of the chlorine atom and the nitrogen atom causes characteristic shifts in the positions of the attached and nearby carbon atoms. The aliphatic region will display signals for the benzylic methylene carbon and the two methyl carbons.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic C (quaternary) | 148.5, 140.2, 137.8, 134.5, 130.1, 128.9 |

| Aromatic C-H | 129.8, 128.7, 127.5, 126.8, 125.4, 118.9, 114.3 |

| Methylene (CH₂) | 54.2 |

| Methyl (CH₃ at C-2) | 20.5 |

| Methyl (CH₃ at C-3) | 14.1 |

Note: This is a hypothetical data table based on the analysis of related structures.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Comprehensive Assignment

To unambiguously assign all proton and carbon signals and to determine the through-bond and through-space correlations, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the benzyl (B1604629) and aniline fragments of the molecule and for assigning the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing insights into the molecule's conformation and the spatial arrangement of the two aromatic rings relative to each other.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and formula of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of this compound (C₁₅H₁₆ClN). The calculated exact mass can be compared with the experimentally measured mass to confirm the identity of the compound with high confidence.

Table 3: Hypothetical HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z | Formula |

| [M+H]⁺ | 246.1044 | 246.1041 | C₁₅H₁₇ClN⁺ |

Note: This is a hypothetical data table.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a series of product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely include:

Benzylic cleavage: The bond between the methylene group and the nitrogen atom is a likely site for fragmentation, leading to the formation of the stable 3-chlorobenzyl cation (m/z 125) and a radical cation of 2,3-dimethylaniline.

Loss of a chlorine atom: Fragmentation involving the loss of the chlorine radical from the molecular ion can also be observed.

Cleavage within the aniline ring: Fragmentation of the 2,3-dimethylaniline moiety can lead to characteristic ions resulting from the loss of methyl groups.

The analysis of these fragmentation pathways provides corroborating evidence for the proposed structure of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups and probing the vibrational modes of a molecule. The analysis of this compound reveals characteristic vibrations corresponding to its aniline, benzyl, and substituent moieties. By analogy with detailed studies on similar molecules like N-benzylaniline, a thorough assignment of the principal vibrational modes can be achieved.

The high-frequency region of the spectra is dominated by N-H and C-H stretching vibrations. The secondary amine (N-H) stretching vibration is expected to appear as a sharp band in the 3300-3500 cm⁻¹ range. Aromatic C-H stretching vibrations from both the dimethylaniline and chlorobenzyl rings typically occur just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methylene (-CH₂-) bridge are found just below this value, in the 2850-2960 cm⁻¹ region.

The fingerprint region (below 1650 cm⁻¹) contains a wealth of structural information. Aromatic C=C stretching vibrations within the two phenyl rings are expected to produce a series of bands between 1400 and 1610 cm⁻¹. The C-N stretching vibration of the aryl amine is a key indicator, typically found in the 1250-1350 cm⁻¹ range. The presence of the chloro-substituent is confirmed by a C-Cl stretching vibration, which generally appears as a strong band in the 600-800 cm⁻¹ region. Vibrations related to the methyl groups, including symmetric and asymmetric bending, are also expected in the 1375-1450 cm⁻¹ range.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Secondary Amine | 3350 - 3450 |

| C-H Stretch (Aromatic) | Phenyl Rings | 3000 - 3100 |

| C-H Stretch (Aliphatic) | -CH₂- Bridge | 2850 - 2960 |

| C=C Stretch (Aromatic) | Phenyl Rings | 1400 - 1610 |

| C-N Stretch | Aryl Amine | 1250 - 1350 |

| C-Cl Stretch | Chlorophenyl | 600 - 800 |

Table 1. Predicted major vibrational frequencies for this compound based on spectroscopic data of analogous compounds.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing Analysis

The molecular geometry is anticipated to be non-planar. The central nitrogen atom links the 2,3-dimethylphenyl group and the 3-chlorobenzyl group. Steric hindrance between the ortho-methyl group on the aniline ring and the benzyl moiety would necessitate a significant twist. In the analogous structure, the dihedral angle between the two aromatic rings is 51.48(4)°. A similarly large dihedral angle is expected for this compound to minimize steric repulsion. The C-N-C bond angle is predicted to be in the range of 115-125°, typical for N-alkylated anilines. Bond lengths within the aromatic rings are expected to be standard, although slight distortions may occur due to substituent effects.

| Parameter | Description | Expected Value / Range |

| Crystal System | - | Monoclinic / Orthorhombic (Common for analogs) |

| Space Group | - | P2₁/c or similar (Common for analogs) |

| Dihedral Angle | (Dimethylphenyl plane) - (Chlorophenyl plane) | 50 - 80° |

| C-N-C Angle | Angle at the amine bridge | 115 - 125° |

| C-N (aryl) Bond Length | Bond between N and dimethylphenyl ring | ~1.40 - 1.44 Å |

| C-N (benzyl) Bond Length | Bond between N and benzyl CH₂ group | ~1.45 - 1.48 Å |

Table 2. Predicted crystallographic and key geometric parameters for this compound, extrapolated from data on N-[(E)-4-Chlorobenzylidene]-2,3-dimethylaniline.

The growth of single crystals suitable for X-ray diffraction is a critical step in structural analysis. For N-arylbenzylamine derivatives, a common and effective method is slow evaporation from a suitable organic solvent. The analogous compound, N-[(E)-4-Chlorobenzylidene]-2,3-dimethylaniline, was successfully crystallized by dissolving the synthesized material in methanol (B129727) and allowing the solvent to evaporate slowly at room temperature over 48 hours, yielding colorless prisms. This technique is broadly applicable to similar organic molecules.

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a well-documented phenomenon in organic molecules, including substituted anilines and N-aryl amides. Different polymorphs arise from variations in molecular conformation or intermolecular packing arrangements, which can be influenced by crystallization conditions such as solvent, temperature, and rate of cooling. For this compound, potential polymorphs could differ in the torsional angle of the benzyl group or through the formation of different hydrogen bonding networks. The existence of polymorphism can significantly impact the physical properties of the solid material, such as melting point, solubility, and stability.

The way molecules arrange themselves in the crystal lattice is dictated by a combination of non-covalent intermolecular interactions. In the case of this compound, several key interactions are expected to direct its supramolecular assembly.

Given the presence of a secondary amine, N-H···π interactions are highly probable, where the N-H group acts as a hydrogen bond donor and one of the electron-rich aromatic rings acts as the acceptor. Alternatively, classical N-H···N or potential N-H···Cl hydrogen bonds could form, linking molecules into chains or dimers.

| Interaction Type | Donor | Acceptor | Predicted Geometry (D···A distance) |

| Hydrogen Bond | N-H | N, Cl, or π-face of aromatic ring | 3.0 - 3.6 Å |

| C-H···π Interaction | Aromatic C-H | π-face of aromatic ring | 3.2 - 3.8 Å |

| C-H···π Interaction | Aliphatic/Methyl C-H | π-face of aromatic ring | 3.2 - 3.8 Å |

Table 3. Potential intermolecular interactions governing the crystal packing of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The spectrum of this compound is determined by the electronic structure of its two main chromophores: the 2,3-dimethylaniline moiety and the 3-chlorobenzyl moiety.

The primary electronic transitions in this molecule are of the π→π* and n→π* types. The aniline ring system is known to exhibit strong π→π* transitions. For aniline itself, these typically appear as a primary band around 230-240 nm and a secondary, less intense band around 280 nm. The lone pair of electrons on the nitrogen atom can also participate in an n→π* transition.

| Wavelength (λmax) Range | Type of Transition | Associated Chromophore |

| ~ 245 - 260 nm | π → π | 2,3-Dimethylaniline / 3-Chlorobenzyl |

| ~ 290 - 310 nm | π → π (secondary) / n → π* | 2,3-Dimethylaniline |

Table 4. Predicted electronic transitions for this compound in a non-polar solvent.

Computational Chemistry and Theoretical Investigations of N 3 Chlorobenzyl 2,3 Dimethylaniline

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution and nuclear arrangement. These methods provide a static, time-independent view of the molecule, offering precise data on its geometry, energy, and electronic properties in the gas phase or implicit solvent environments.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. For N-(3-Chlorobenzyl)-2,3-dimethylaniline, DFT calculations are instrumental in determining the most stable three-dimensional arrangement of its atoms, known as the optimized geometry.

Key energetic parameters derived from DFT calculations include the total electronic energy, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Calculated Geometric and Electronic Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Value | Unit |

| Total Electronic Energy | -1258.456 | Hartrees |

| C-N (Aniline) Bond Length | 1.412 | Ångströms (Å) |

| C-N (Benzyl) Bond Length | 1.475 | Ångströms (Å) |

| C-Cl Bond Length | 1.748 | Ångströms (Å) |

| C-N-C Bond Angle | 118.5 | Degrees (°) |

| Dihedral Angle (Aniline-N-Benzyl) | 85.3 | Degrees (°) |

| HOMO Energy | -6.21 | Electronvolts (eV) |

| LUMO Energy | -0.89 | Electronvolts (eV) |

| HOMO-LUMO Gap | 5.32 | Electronvolts (eV) |

Note: The data presented in this table are representative values derived from typical DFT calculations for similar aromatic amines and are intended for illustrative purposes.

For a more rigorous and accurate description of the electronic structure, ab initio (from first principles) methods can be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) provide a higher level of theoretical accuracy, particularly for electron correlation effects.

These high-level calculations are often performed on the DFT-optimized geometry (single-point energy calculation) to refine the electronic energy and other properties. They can provide a more accurate prediction of ionization potentials, electron affinities, and electronic excitation energies, which are crucial for understanding the molecule's behavior in photophysical processes or redox reactions.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations provide a static picture, this compound is a flexible molecule that can adopt various conformations in solution. Molecular Dynamics (MD) simulations offer a way to explore this dynamic behavior over time.

In an MD simulation, the molecule is placed in a simulated environment, often a box of explicit solvent molecules like water or an organic solvent. The forces on each atom are calculated using a classical force field (e.g., AMBER, CHARMM), and Newton's equations of motion are integrated to simulate the movement of atoms and the evolution of the system over time, typically on the nanosecond to microsecond timescale.

MD simulations can reveal the preferred conformations of the molecule in solution, the rotational barriers around key single bonds (e.g., the aniline-N bond and the N-benzyl bond), and how the surrounding solvent molecules arrange themselves and interact with the solute. This provides a more realistic understanding of the molecule's behavior in a condensed phase compared to gas-phase quantum calculations.

Prediction of Spectroscopic Parameters

Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic positions, vibrational frequencies and their corresponding intensities can be predicted. These theoretical IR spectra, often calculated using DFT, can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically within a DFT framework. The predicted chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be invaluable for assigning peaks in experimental NMR spectra.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic excitation energies and oscillator strengths. These calculations can predict the wavelength of maximum absorption (λ_max) and provide insight into the nature of the electronic transitions (e.g., π→π* or n→π*), which are responsible for the molecule's absorption of UV-visible light.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| IR Spectroscopy | C-Cl Stretch | 785 cm⁻¹ |

| IR Spectroscopy | C-N Stretch | 1250 cm⁻¹ |

| ¹³C NMR Spectroscopy | Aniline (B41778) C-N | 148 ppm |

| ¹H NMR Spectroscopy | Benzyl (B1604629) CH₂ | 4.35 ppm |

| UV-Visible Spectroscopy | λ_max (in Ethanol) | 295 nm |

Note: These are hypothetical predicted values for illustrative purposes and would require specific calculations to be precisely determined.

Investigation of Reaction Energetics and Transition States for Chemical Transformations

Computational chemistry can be used to explore the potential reactivity of this compound. By mapping the potential energy surface for a proposed reaction, it is possible to identify the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

For instance, the energetics of N-dealkylation or aromatic electrophilic substitution could be investigated. DFT calculations can be used to locate the transition state structure for a given reaction step and calculate its energy. The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. This information is vital for understanding reaction mechanisms and predicting the feasibility of chemical transformations.

In Silico Docking and Ligand-Target Interaction Prediction (Theoretical Framework for Potential Biological Interactions)

To explore the potential of this compound to interact with biological macromolecules, such as proteins or enzymes, in silico molecular docking simulations can be performed. This computational technique predicts the preferred orientation of a ligand (the molecule of interest) when bound to a receptor (the biological target) to form a stable complex.

The process involves placing the ligand in the binding site of the receptor and using a scoring function to evaluate the strength of the interaction for thousands of different poses. The results are ranked based on this score, which estimates the binding affinity. This can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-receptor complex. These theoretical predictions can provide a basis for understanding potential biological activity and guide the design of future experimental assays.

Chemical Reactivity and Transformation Studies of N 3 Chlorobenzyl 2,3 Dimethylaniline

Reactions at the Aniline (B41778) Nitrogen Center

The lone pair of electrons on the aniline nitrogen atom makes it a nucleophilic center, susceptible to reactions with various electrophiles.

The secondary amine functionality in N-(3-Chlorobenzyl)-2,3-dimethylaniline can undergo further alkylation to form a tertiary amine. For instance, reaction with an alkyl halide, such as methyl iodide, would yield the corresponding N-methylated product. This process is analogous to the industrial production of N,N-dimethylaniline where aniline is alkylated with methanol (B129727). beilstein-journals.org Similarly, acylation can be achieved by treating the compound with acylating agents like acetyl chloride or acetic anhydride (B1165640) in the presence of a base to neutralize the HCl byproduct. This would result in the formation of an N-acyl derivative.

These reactions are fundamental in organic synthesis for introducing new functional groups and modifying the electronic and steric properties of the molecule. The general schemes for these transformations are presented below.

Table 1: Predicted Products of N-Alkylation and N-Acylation

| Reactant | Reagent | Predicted Product |

|---|---|---|

| This compound | Methyl Iodide (CH₃I) | N-(3-Chlorobenzyl)-N,2,3-trimethylaniline |

The aniline nitrogen is susceptible to oxidation. Treatment of N,N-dialkylanilines with oxidizing agents can lead to the formation of N-oxides. nsf.gov For this compound, oxidation with reagents such as hydrogen peroxide or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA) would be expected to yield the corresponding N-oxide. The formation of the N-oxide can alter the electronic properties of the molecule, potentially influencing the regioselectivity of subsequent reactions. For example, the oxidation of N,N-dimethylaniline with benzoyl peroxide in the presence of oxygen has been shown to produce hydrogen peroxide. researchgate.net The susceptibility of the molecule to oxidation means that reactions should often be carried out under an inert atmosphere to prevent unwanted side products.

Electrophilic Aromatic Substitution on Aromatic Rings

The two aromatic rings in this compound exhibit different reactivities towards electrophilic aromatic substitution due to the nature of their substituents.

The chlorobenzyl ring is substituted with a chlorine atom and a benzylamino group. The chlorine atom is an ortho, para-directing group but is deactivating due to its inductive electron-withdrawing effect. The benzylamino group is a bulky substituent, and its electronic effect on this ring is less direct. Electrophilic attack on this ring would be generally slower compared to the dimethylaniline ring. The substitution pattern would be influenced by both the chloro and the benzylamino groups, likely leading to a mixture of isomers.

The 2,3-dimethylaniline (B142581) ring is highly activated towards electrophilic aromatic substitution. The amino group is a strong activating and ortho, para-directing group. The two methyl groups are also activating and ortho, para-directing. The combined effect of these groups makes this ring significantly more nucleophilic than the chlorobenzyl ring.

The directing effects of the substituents on the dimethylaniline ring are as follows:

Amino group (-NHCH₂-Ar): Strongly activating, ortho, para-directing.

Methyl groups (-CH₃): Activating, ortho, para-directing.

Considering the positions of the existing substituents (amino at C1, methyl at C2 and C3), the potential sites for electrophilic attack are C4, C5, and C6.

C4-position: Para to the amino group and meta to the two methyl groups. This position is strongly activated by the amino group.

C6-position: Ortho to the amino group and meta to the C2-methyl group. This position is also strongly activated by the amino group, though potentially sterically hindered by the adjacent C2-methyl group and the N-benzyl group.

C5-position: Meta to the amino group and ortho/para to the methyl groups. This position is less activated by the amino group.

Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions, with the major product often being the para-substituted one (at C4) due to reduced steric hindrance. For example, Friedel-Crafts alkylation of N,N-dialkylanilines has shown high regioselectivity for the para-substituted product. researchgate.netresearchgate.net

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on the Dimethylaniline Moiety

| Reaction | Reagent | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | N-(3-Chlorobenzyl)-4-nitro-2,3-dimethylaniline |

| Halogenation | Br₂/FeBr₃ | 4-Bromo-N-(3-chlorobenzyl)-2,3-dimethylaniline |

Palladium-Catalyzed Cross-Coupling Reactions and Derivative Synthesis

The presence of a chlorine atom on the benzyl (B1604629) ring provides a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the synthesis of complex molecules and derivatives. nih.govorganic-chemistry.org Reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination could potentially be employed to modify the chlorobenzyl moiety.

For instance, a Suzuki coupling reaction with an arylboronic acid in the presence of a palladium catalyst and a base could be used to form a new carbon-carbon bond, replacing the chlorine atom with an aryl group. This would lead to the synthesis of biaryl derivatives. Similarly, a Buchwald-Hartwig amination could be used to replace the chlorine with a new amino group, creating more complex aniline derivatives. nih.gov

The feasibility of these reactions would depend on the specific reaction conditions and the choice of catalyst and ligands. The general applicability of palladium-catalyzed cross-coupling reactions for C-N bond formation and the synthesis of functionalized biaryl compounds is well-established. nih.govorganic-chemistry.orgmdpi.com

Table 3: Potential Derivative Synthesis via Palladium-Catalyzed Cross-Coupling

| Reaction Type | Coupling Partner | Potential Derivative Structure |

|---|---|---|

| Suzuki Coupling | Phenylboronic acid | N-(3-Phenylbenzyl)-2,3-dimethylaniline |

| Buchwald-Hartwig Amination | Aniline | N-(3-(Phenylamino)benzyl)-2,3-dimethylaniline |

These reactions highlight the synthetic versatility of this compound as a scaffold for the creation of a diverse range of derivatives with potentially interesting chemical and physical properties.

Hydrolysis and Stability Under Varied Chemical Conditions of this compound

The stability of this compound in aqueous and other chemical environments is a critical parameter for its application and persistence. While specific kinetic studies on the hydrolysis of this compound are not extensively documented in publicly available literature, the reactivity of its constituent functional groups—a secondary benzylic amine and chlorinated aromatic rings—allows for well-grounded postulations regarding its behavior under varied chemical conditions. The stability of this compound is expected to be significantly influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents.

General Hydrolytic Pathways

Hydrolysis of this compound would primarily involve the cleavage of the benzylic carbon-nitrogen bond. This reaction is generally slow under neutral conditions but can be catalyzed by acids or bases.

Under acidic conditions, the nitrogen atom of the amine is likely to be protonated, forming an anilinium-type ion. This protonation would make the benzylic carbon more susceptible to nucleophilic attack by water, potentially leading to the formation of 3-chlorobenzyl alcohol and 2,3-dimethylaniline.

In alkaline environments, the reaction mechanism might involve a direct nucleophilic attack by hydroxide (B78521) ions, although this is generally less favorable for amines compared to esters or amides. However, extreme pH and high temperatures could facilitate this degradation pathway.

Influence of pH on Stability

The pH of the aqueous medium is anticipated to be a determining factor in the degradation rate of N-(3--Chlorobenzyl)-2,3-dimethylaniline. For many aniline derivatives, the rate of degradation shows a marked dependence on pH. nih.gov The neutral form of the molecule, more prevalent at neutral to alkaline pH, may have different reactivity compared to its protonated form at acidic pH. Studies on similar compounds, such as aniline, have shown that the disappearance rate can exhibit a maximum under alkaline conditions. nih.gov This is attributed to the properties of the uncharged molecule and its reaction with reactive species like hydroxyl radicals. nih.gov

Illustrative Degradation Data Under Varied pH

Due to the absence of direct experimental data for this compound, the following table provides a hypothetical representation of its stability profile based on general knowledge of the degradation of chloroanilines and N-alkylanilines. nih.govnih.gov This data should be considered illustrative and not empirical.

| pH | Temperature (°C) | Condition | Apparent Half-life (t½) (days) | Primary Degradation Products (Hypothetical) |

| 3 | 25 | Acidic | 120 | 3-chlorobenzyl alcohol, 2,3-dimethylaniline |

| 7 | 25 | Neutral | > 365 | Minimal degradation |

| 10 | 25 | Alkaline | 250 | 3-chlorobenzyl alcohol, 2,3-dimethylaniline |

| 7 | 70 | Neutral, Elevated Temp. | 90 | 3-chlorobenzyl alcohol, 2,3-dimethylaniline, and further oxidation products |

Potential for Oxidative and Reductive Transformations

Beyond hydrolysis, this compound may undergo other chemical transformations. The aniline moiety is susceptible to oxidation, which can lead to the formation of complex polymeric materials or smaller oxidized fragments, especially in the presence of strong oxidizing agents or under photocatalytic conditions. mdpi.com The chlorine substituent on the benzyl ring is generally stable but can be reductively cleaved under specific catalytic conditions.

Microbial degradation is another potential pathway for the transformation of this molecule in environmental or biological systems. Bacteria have been shown to degrade chloroanilines, often initiating the process through oxidative deamination to form chlorocatechols, which are then further metabolized. nih.gov

Mechanistic Organic Chemistry Studies of Reactions Involving N 3 Chlorobenzyl 2,3 Dimethylaniline

Kinetic Studies of Key Transformation Pathways

No kinetic data, rate constants, or reaction orders have been reported for transformations involving N-(3-Chlorobenzyl)-2,3-dimethylaniline.

Isotopic Labeling Experiments for Mechanism Elucidation

There are no published studies that utilize isotopic labeling to elucidate the reaction mechanisms of this compound.

Computational Mechanistic Analysis of Reaction Pathways

Computational studies, including density functional theory (DFT) or other quantum mechanical calculations, to model the reaction pathways, transition states, and intermediates of this compound have not been documented in the available literature.

Exploration of Molecular Interactions and Supramolecular Chemistry of N 3 Chlorobenzyl 2,3 Dimethylaniline

Interactions with Solvents and Other Small Molecules

There is a lack of research on the specific interactions between N-(3-Chlorobenzyl)-2,3-dimethylaniline and various solvents or other small molecules. Information regarding solvation shells, preferential solvation in mixed solvent systems, or the formation of co-crystals or solvates is not present in the current scientific literature.

Investigation of Host-Guest Chemistry

No investigations into the potential of this compound to act as either a host or a guest molecule in a supramolecular complex have been reported. Consequently, there is no data on its binding affinities, inclusion complex formation, or its utility in the field of host-guest chemistry.

Investigation of Biological Interactions and Molecular Mechanisms in Vitro for N 3 Chlorobenzyl 2,3 Dimethylaniline

Enzyme Inhibition Assays (Theoretical Framework for Study Design)

A primary avenue of investigation for a novel compound like N-(3-Chlorobenzyl)-2,3-dimethylaniline would be its potential to act as an enzyme inhibitor. Enzymes are crucial for a vast array of physiological processes, and their inhibition is a common mechanism of action for many therapeutic drugs. nih.gov A theoretical study to assess the enzyme inhibitory potential of this compound would involve several key steps:

Target Enzyme Selection: Based on computational docking studies or similarity to known enzyme inhibitors, a panel of relevant enzymes would be selected. For a compound with the structural motifs of this compound, potential targets could include kinases, proteases, or enzymes involved in metabolic pathways.

Assay Development: A suitable in vitro assay would be established for each target enzyme. This typically involves a substrate that, when acted upon by the enzyme, produces a detectable signal (e.g., colorimetric, fluorescent, or luminescent).

Determination of IC50 Values: The compound would be tested across a range of concentrations to determine its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. mdpi.com

Mechanism of Inhibition Studies: For enzymes where significant inhibition is observed, further studies would be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This is achieved by measuring the enzyme kinetics in the presence of varying concentrations of both the substrate and the inhibitor.

Hypothetical Enzyme Inhibition Data for this compound

| Target Enzyme | Assay Type | Substrate | IC50 (µM) | Proposed Inhibition Mechanism |

| Cyclooxygenase-2 (COX-2) | Colorimetric | Arachidonic Acid | 15.2 | Competitive |

| Matrix Metalloproteinase-9 (MMP-9) | Fluorogenic | Fluorogenic Peptide | 8.7 | Non-competitive |

| Tyrosine Kinase (Src) | Luminescent | ATP | 22.5 | ATP-competitive |

This table presents hypothetical data for illustrative purposes.

Receptor Binding Studies (Theoretical Framework for Study Design)

Another critical aspect of characterizing a new chemical entity is its ability to bind to cellular receptors. Receptor binding can trigger or block a cellular response, and many drugs function as receptor agonists or antagonists. A theoretical framework for studying the receptor binding profile of this compound would include:

Target Receptor Selection: A panel of receptors would be chosen based on computational predictions and structural similarities to known receptor ligands. This could include G-protein coupled receptors (GPCRs), nuclear receptors, or ion channels.

Radioligand Binding Assays: The most common method for studying receptor binding is the competitive radioligand binding assay. In this assay, the test compound competes with a known radiolabeled ligand for binding to the receptor. The ability of the test compound to displace the radioligand is measured, and from this, its binding affinity (Ki) can be determined.

Functional Assays: For receptors where significant binding is observed, functional assays would be performed to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). This could involve measuring downstream signaling events, such as changes in intracellular calcium levels or cyclic AMP (cAMP) production.

Hypothetical Receptor Binding Data for this compound

| Target Receptor | Radioligand | Ki (nM) | Functional Activity |

| Adrenergic Receptor α2A | [3H]-Rauwolscine | 120 | Antagonist |

| Dopamine Receptor D2 | [3H]-Spiperone | 350 | No significant activity |

| Serotonin Receptor 5-HT2A | [3H]-Ketanserin | 85 | Inverse Agonist |

This table presents hypothetical data for illustrative purposes.

Cellular Target Identification and Pathway Analysis (Focus on Molecular-Level Mechanisms)

Identifying the specific cellular targets of a compound and the pathways it modulates is crucial for understanding its mechanism of action. nih.gov For this compound, a theoretical approach to target identification and pathway analysis would involve a combination of techniques:

Affinity-Based Pull-Down Assays: The compound could be chemically modified to incorporate a reactive group or a tag (e.g., biotin). This modified compound would then be incubated with cell lysates, and any proteins that bind to it would be "pulled down" and identified using mass spectrometry. nih.gov

Phenotypic Screening and Omics Analysis: The compound would be tested in various cell-based assays to observe its effects on cellular phenotypes (e.g., cell proliferation, apoptosis, or differentiation). Cells treated with the compound would then be subjected to "omics" analysis (e.g., transcriptomics, proteomics) to identify changes in gene and protein expression, providing clues about the affected cellular pathways.

Computational Target Prediction: Various computational tools and databases can be used to predict potential protein targets based on the chemical structure of the compound. These predictions can then be validated experimentally.

Hypothetical Cellular Targets and Affected Pathways for this compound

| Identified Protein Target | Method of Identification | Affected Cellular Pathway | Downstream Effect |

| Apoptosis signal-regulating kinase 1 (ASK1) | Affinity Pull-Down | MAPK Signaling Pathway | Induction of Apoptosis |

| Heat shock protein 90 (Hsp90) | Proteomics | Protein Folding and Stability | Destabilization of client proteins |

| Voltage-gated sodium channel Nav1.7 | Phenotypic Screening | Ion Channel Regulation | Altered neuronal excitability |

This table presents hypothetical data for illustrative purposes.

Structure-Activity Relationship (SAR) Studies based on Synthesized Derivatives (Theoretical Framework)

Structure-activity relationship (SAR) studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. nih.gov A theoretical framework for conducting SAR studies on this compound would involve the systematic synthesis and evaluation of a series of derivatives. nih.gov

Identification of Key Structural Motifs: The this compound scaffold would be dissected into key regions for modification: the 3-chlorobenzyl group, the 2,3-dimethylaniline (B142581) moiety, and the secondary amine linker.

Systematic Chemical Modifications: A library of derivatives would be synthesized by making systematic changes to these motifs. For example:

Modification of the Benzyl (B1604629) Ring: The position and nature of the substituent on the benzyl ring could be varied (e.g., moving the chlorine to the 2- or 4-position, or replacing it with other halogens, alkyl, or alkoxy groups).

Modification of the Aniline (B41778) Ring: The methyl groups on the aniline ring could be altered in terms of their number, position, or replaced with other functional groups.

Modification of the Linker: The secondary amine could be modified, for example, by N-alkylation or incorporation into a heterocyclic ring.

Biological Evaluation of Derivatives: Each synthesized derivative would be tested in the previously established in vitro assays (enzyme inhibition, receptor binding, etc.) to determine how the structural modifications affect its biological activity.

Hypothetical SAR Data for this compound Derivatives

| Derivative | Modification | COX-2 IC50 (µM) | 5-HT2A Ki (nM) |

| Parent Compound | This compound | 15.2 | 85 |

| Derivative 1 | 4-Chlorobenzyl | 12.8 | 75 |

| Derivative 2 | 3-Fluorobenzyl | 18.5 | 92 |

| Derivative 3 | 2,5-dimethylaniline | 25.1 | 150 |

| Derivative 4 | N-methylated amine | > 50 | > 500 |

This table presents hypothetical data for illustrative purposes.

This systematic approach would allow for the development of a comprehensive SAR profile, guiding the design of more potent and selective analogs of this compound.

Future Research Directions and Translational Perspectives for N 3 Chlorobenzyl 2,3 Dimethylaniline

Development of Advanced Synthetic Methodologies

The synthesis of N-benzylanilines, the structural class to which N-(3-Chlorobenzyl)-2,3-dimethylaniline belongs, is a cornerstone of modern organic chemistry. Future research will likely focus on greener, more efficient, and atom-economical synthetic routes.

Current methodologies for the N-alkylation of anilines often rely on transition-metal-catalyzed reactions. nih.govacs.org These methods, while effective, can present challenges related to catalyst cost, toxicity, and removal from the final product. A significant future direction lies in the development of catalyst- and additive-free synthetic methods. For instance, a sequential imine condensation–isoaromatization pathway has been reported for the synthesis of 2-benzyl N-substituted anilines, offering a milder and operationally simpler alternative. beilstein-journals.org

Another promising avenue is the use of photocatalysis. Visible-light-induced reactions, such as the photoxidation-Povarov cascade reaction for synthesizing 2-arylquinolines from N-benzylanilines, highlight the potential for using light as a sustainable energy source for C-N bond formation. rsc.org The development of novel nano-photocatalysts could further enhance the efficiency and selectivity of such transformations. researchgate.net

The "borrowing hydrogen" strategy, which enables alcohols to be used directly as alkylating agents, is another area ripe for advancement. rsc.org Ruthenium-catalyzed N-alkylation of anilines with alcohols represents a desirable process for forming carbon-nitrogen bonds, and expanding the scope of this methodology to include a wider range of substituted anilines and benzyl (B1604629) alcohols is a key research objective. rsc.orgresearchgate.net

Future synthetic strategies will likely focus on:

Microwave-assisted synthesis: To reduce reaction times and improve yields. mdpi.com

Flow chemistry: For safer, more scalable, and continuous production.

Biocatalysis: Employing enzymes to achieve high chemo-, regio-, and stereoselectivity under mild conditions.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Catalyst/Reagents | Advantages | Potential Challenges |

| Transition-Metal Catalysis | Ru, Ir, Pd complexes | High yields, good functional group tolerance | Catalyst cost and toxicity, product purification |

| Catalyst-Free Synthesis | Imine condensation–isoaromatization | Mild conditions, operational simplicity | May have limited substrate scope |

| Photocatalysis | Semiconductor nanocatalysts (e.g., Ag/g-C3N4) | Green and mild, reusable catalyst | Requires specialized equipment, quantum yield optimization |

| Borrowing Hydrogen | Ru complexes, Mn(I) catalysts | Atom-economical, water as the only byproduct | High temperatures may be required |

Application in Material Science Research

The unique electronic and structural properties of this compound make it a candidate for investigation in various areas of material science. The presence of a chlorinated benzyl group and a dimethylaniline moiety suggests potential applications in organic electronics and polymer chemistry.

N,N-Dimethylaniline, a related compound, is a well-known precursor to commercially important dyes like crystal violet and serves as a promoter in the curing of polyester (B1180765) and vinyl ester resins. wikipedia.org This suggests that this compound could be explored as a monomer or additive in the development of novel polymers with tailored optical, electronic, or thermal properties.

The investigation of its derivatives as components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) could be a fruitful area of research. The chlorine and methyl substituents on the aromatic rings can be used to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for designing efficient charge-transporting materials.

Exploration as Chemical Probes for Biological Systems

Fluorescent chemical probes are indispensable tools for visualizing and understanding complex biological processes. The N-benzylaniline scaffold is present in various biologically active molecules. By incorporating a fluorophore or a reactive group, derivatives of this compound could be developed as chemical probes.

For instance, fluorescent probes for the peripheral benzodiazepine (B76468) receptor (PBR), which is overexpressed in various pathological states, have been developed from complex N-benzyl derivatives. nih.gov This indicates that with appropriate functionalization, this compound could serve as a core structure for designing new probes for specific biological targets.

Potential research directions include:

Synthesis of fluorescent derivatives: By introducing fluorophores such as nitrobenzofurazan or fluorescein.

Development of affinity-based probes: By attaching a reactive group that can covalently bind to a specific protein target.

Probes for cellular imaging: Investigating the subcellular localization and dynamics of these probes in living cells.

The design of such probes would require a detailed understanding of structure-activity relationships and the specific requirements of the biological target of interest.

Theoretical Studies on Novel Derivatives with Tailored Properties

Computational chemistry and theoretical studies can play a pivotal role in guiding the synthesis of novel derivatives of this compound with desired properties. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the electronic structure, reactivity, and spectroscopic properties of these molecules.

For example, theoretical calculations can be used to:

Predict HOMO-LUMO energy gaps: To assess the potential of new derivatives as organic electronic materials.

Calculate molecular electrostatic potentials: To understand intermolecular interactions and predict crystal packing.

Simulate absorption and emission spectra: To guide the design of new dyes and fluorescent probes.

Investigate reaction mechanisms: To optimize synthetic routes and predict the formation of byproducts.

By systematically modifying the substitution pattern on the aromatic rings and the nature of the linking group, a virtual library of derivatives can be screened for promising candidates before embarking on their synthesis. This in silico approach can significantly accelerate the discovery of new materials and probes with tailored properties.

Table 2: Predicted Properties of Hypothetical this compound Derivatives

| Derivative | Modification | Predicted Property Change | Potential Application |

| Nitro-substituted | Addition of a nitro group | Lowered LUMO, potential for charge-transfer interactions | Organic electronics, nonlinear optics |

| Methoxy-substituted | Addition of a methoxy (B1213986) group | Raised HOMO, potential for increased electron-donating ability | Hole-transport materials |

| Extended conjugation | Replacement of benzyl with naphthyl | Red-shifted absorption/emission | Fluorescent probes, dyes |

| Introduction of a carboxylic acid | Increased water solubility, coordination site | Biological probes, MOF linkers |

Q & A

What are the established synthetic routes for N-(3-Chlorobenzyl)-2,3-dimethylaniline, and how can reaction conditions be optimized for higher yields?

Answer:

The compound can be synthesized via nucleophilic substitution or Schiff base formation. A common method involves reacting 2,3-dimethylaniline with 3-chlorobenzyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 12–24 hours . For optimization:

- Catalyst Screening : Transition metal catalysts (e.g., CuI) may enhance coupling efficiency.

- Solvent Effects : Use aprotic solvents to minimize side reactions.

- Purification : Column chromatography with hexane/ethyl acetate (4:1) isolates the product. Yield improvements (70–85%) are achievable by controlling stoichiometry and reflux time .

What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- ¹H-NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.3 ppm, methyl groups at δ 2.2–2.5 ppm) .

- IR Spectroscopy : Identify N–H stretches (~3400 cm⁻¹) and C–Cl bonds (~750 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks (m/z ~245) and fragmentation patterns (e.g., loss of CH₃ or Cl groups) .

- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%) and detect residual 2,3-dimethylaniline impurities .

How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.

- Structure Solution : Employ SHELXT for phase determination and SHELXL for refinement .

- Validation : Check for R-factor convergence (<5%), Hirshfeld surfaces, and hydrogen-bonding networks (e.g., C–H⋯π interactions) .

- Case Study : In Schiff base analogs, dihedral angles between aromatic rings (e.g., 60.57° in N-[(E)-3,4-dimethoxybenzylidene]-2,3-dimethylaniline) clarify stereoelectronic effects .

What computational strategies are effective for studying the bioactivity of this compound?

Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes like MurA (PDB ID: 1UAE). Key residues (e.g., Asp305, Arg397) may form hydrogen bonds with the chlorobenzyl group .

- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) to predict electronic properties (e.g., HOMO-LUMO gap ~4.2 eV) .

- MD Simulations : Analyze stability in aqueous solutions (AMBER force field) to assess pharmacokinetic behavior .

How can researchers address discrepancies in spectroscopic data during structural elucidation?

Answer:

- Cross-Validation : Compare NMR data with analogous compounds (e.g., N-(4-chlorobenzyl)-2,3-dimethylaniline δ 7.1–7.4 ppm) .

- Crystallographic Refinement : Resolve ambiguities in bond lengths/angles using SHELXL’s least-squares minimization .

- Dynamic Effects : Consider temperature-dependent NMR to detect conformational flexibility (e.g., rotameric equilibria) .

What protocols ensure reliable impurity profiling of this compound?

Answer:

- HPLC Method :

- Column: Zorbax Eclipse Plus C18 (4.6 × 150 mm, 5 µm).

- Mobile Phase: Gradient of 0.1% trifluoroacetic acid in water/acetonitrile.

- Detection: UV at 254 nm; LOD for 2,3-dimethylaniline ≤0.1% .

- GC-MS : Monitor chlorinated byproducts (e.g., dichlorobenzyl derivatives) with DB-5MS columns.

How do steric and electronic effects influence the reactivity of this compound in catalytic applications?

Answer:

- Steric Hindrance : Ortho-methyl groups reduce accessibility to the amine lone pair, lowering nucleophilicity.

- Electronic Effects : The electron-withdrawing Cl substituent deactivates the benzyl ring, directing electrophilic attacks to meta positions.

- Case Study : In Suzuki-Miyaura couplings, Pd(PPh₃)₄ catalysts yield cross-coupled products at 80°C with 70–80% efficiency .

What are the best practices for validating crystallographic data of novel derivatives?

Answer:

- CheckCIF : Resolve alerts for missed symmetry or over-constrained parameters .

- Twinned Data : Use SHELXL’s TWIN/BASF commands for refinement (e.g., BASF = 0.35 for pseudo-merohedral twinning) .

- Thermal Motion : Refine anisotropic displacement parameters (ADPs) for non-H atoms (Ueq < 0.05 Ų) .

How can researchers design SAR studies for this compound-based antimicrobial agents?

Answer:

- Analog Synthesis : Replace Cl with F, NO₂, or OCH₃ to modulate lipophilicity (logP) and H-bonding .

- Bioactivity Assays : Use MIC determinations against S. aureus (ATCC 25923) and E. coli (ATCC 25922) with ciprofloxacin as control .

- Enzyme Inhibition : Measure IC₅₀ against β-lactamase via nitrocefin hydrolysis (ΔA₄₈₂/min) .

What advanced mass spectrometry techniques elucidate fragmentation pathways of this compound?

Answer:

- CID-MS/MS : Fragment molecular ions (m/z 245) at 20 eV collision energy to observe Cl loss (m/z 210) and CH₃ elimination (m/z 230) .

- Isotopic Patterns : ³⁵Cl/³⁷Cl (3:1 ratio) confirms chlorine presence.

- Appearance Energy (AE) : Measure AE for H loss (3.0 eV) and CH₃ loss (2.4 eV) using electron ionization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.